molecular formula C10H8N2O3 B11899463 2-Methyl-7-nitroquinolin-4(1H)-one CAS No. 56983-08-5

2-Methyl-7-nitroquinolin-4(1H)-one

Cat. No.: B11899463
CAS No.: 56983-08-5
M. Wt: 204.18 g/mol
InChI Key: RISSXSDSYFLKOV-UHFFFAOYSA-N
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Description

2-Methyl-7-nitroquinolin-4(1H)-one (CAS 56983-08-5) is a quinolinone derivative characterized by a bicyclic aromatic core with a ketone group at position 4, a methyl substituent at position 2, and an electron-withdrawing nitro group at position 7 . This specific arrangement of functional groups influences the compound's electronic, steric, and physicochemical properties, making it a valuable candidate in medicinal chemistry and materials science research . In scientific research, this compound has demonstrated significant biological activities. It exhibits potential as an anti-tumor agent by inhibiting key kinases such as PI3-kinase, which plays a crucial role in cancer cell proliferation . The compound's ability to inhibit DNA and RNA polymerases also suggests its utility in cancer therapy by interfering with nucleic acid synthesis . Furthermore, studies have shown that this compound possesses antimicrobial activity against certain bacterial strains, positioning it as a lead compound for developing new antibiotics to address public health concerns related to antibiotic resistance . The nitro group at position 7 is a key reactive handle for chemical synthesis. It can be selectively reduced to an amine group via catalytic hydrogenation (e.g., H₂/Pd-C) or acidic reduction (e.g., Fe/HCl) to form 7-amino-2-methylquinolin-4(1H)-one, a critical intermediate for generating bioactive derivatives . The carbonyl group at position 4 can participate in nucleophilic attacks, enabling the formation of enolates for alkylation or condensation with hydrazines to form hydrazones, which are useful in heterocyclic synthesis . The methyl group at position 2 can be oxidized under strong conditions to a carboxylic acid, further expanding the molecular diversity accessible from this core structure . Quinolin-4-ones, in general, are a group of heterocyclic compounds with a broad spectrum of biological activities and can be synthesized through classical methods such as the Gould-Jacobs or Conrad-Limpach reactions . This compound is offered for research purposes only and is not intended for diagnostic or therapeutic applications. Researchers should consult safety data sheets prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56983-08-5

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

2-methyl-7-nitro-1H-quinolin-4-one

InChI

InChI=1S/C10H8N2O3/c1-6-4-10(13)8-3-2-7(12(14)15)5-9(8)11-6/h2-5H,1H3,(H,11,13)

InChI Key

RISSXSDSYFLKOV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(N1)C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-7-nitroquinolin-4(1H)-one typically involves the nitration of 2-methylquinolin-4(1H)-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is usually performed at low temperatures to prevent over-nitration and to ensure the selective formation of the desired nitro compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, ensures the consistent production of high-purity this compound.

Chemical Reactions Analysis

Reduction Reactions

The nitro group (-NO₂) at position 7 undergoes reduction to form an amine (-NH₂). This reaction is critical for generating bioactive intermediates:

  • Catalytic hydrogenation : Using H₂ gas and a palladium catalyst in ethanol at 50–60°C yields 7-amino-2-methylquinolin-4(1H)-one .

  • Acidic reduction : Treatment with Fe/HCl or SnCl₂/HCl reduces the nitro group to an amine under reflux conditions.

Key Data :

Reduction MethodConditionsProductYieldSource
H₂/Pd-CEthanol, 50–60°C, 6–8 hrs7-Amino-2-methylquinolin-4(1H)-one~75%
Fe/HClReflux, 4–6 hrs7-Amino-2-methylquinolin-4(1H)-one~60%

Electrophilic Substitution

  • Nitration : Further nitration is unlikely due to the existing nitro group’s deactivating effect. In related quinoline derivatives, nitration occurs at the 5- or 8-position under mixed acid (HNO₃/H₂SO₄) .

  • Halogenation : Bromination may occur at the 3-position using Br₂ in H₂SO₄ at elevated temperatures.

Regioselectivity Example :
In 7-methyl-8-nitroquinoline (structurally analogous), nitration preferentially targets the 5-position due to steric and electronic effects .

Oxidation Reactions

The methyl group at position 2 can oxidize to a carboxylic acid under strong oxidizing conditions:

  • KMnO₄/H₂SO₄ : Heating with potassium permanganate in acidic media converts the methyl group to a carboxyl group, yielding 2-carboxy-7-nitroquinolin-4(1H)-one .

Reaction Pathway :
2-CH₃H₂SO₄KMnO₄, Δ2-COOH\text{2-CH₃} \xrightarrow[\text{H₂SO₄}]{\text{KMnO₄, Δ}} \text{2-COOH}

Nucleophilic Reactions

The carbonyl group at position 4 participates in nucleophilic attacks:

  • Enolate formation : Treatment with NaH or LDA generates an enolate, which reacts with alkyl halides (e.g., CH₃I) to form 3-alkylated derivatives.

  • Condensation reactions : Reacts with hydrazines to form hydrazones, useful in heterocyclic synthesis.

Biological Reductive Activation

In pharmacological contexts, the nitro group undergoes enzymatic reduction (e.g., via nitroreductases), producing reactive intermediates like hydroxylamines or nitrenes. These species can alkylate DNA or inhibit enzymes, underpinning antimicrobial or anticancer activity .

Stability and Side Reactions

  • Thermal decomposition : Degrades above 200°C, releasing NOₓ gases .

  • Photoreactivity : UV exposure may induce nitro group rearrangement or radical formation.

Scientific Research Applications

Biological Activities

The compound has demonstrated significant biological activities, including:

  • Antitumor Activity : Research indicates that 2-Methyl-7-nitroquinolin-4(1H)-one exhibits potential as an anti-tumor agent by inhibiting lipid kinases such as PI3-kinase, which plays a crucial role in cancer cell proliferation .
  • Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against certain bacterial strains, indicating its potential use in developing new antibiotics.
  • Enzyme Inhibition : The compound interacts with various enzymes, including DNA and RNA polymerases, suggesting its potential utility in cancer therapy by interfering with nucleic acid synthesis .

Anticancer Research

One of the most promising applications of this compound is in anticancer research. The compound's ability to inhibit key kinases involved in tumor growth positions it as a candidate for further development into therapeutic agents targeting various cancers. Preclinical studies have highlighted its efficacy against multiple types of tumors, including colorectal and breast cancer .

Antimicrobial Development

The antimicrobial properties of this compound have led to investigations into its use as a lead compound for developing new antibiotics. Its effectiveness against resistant bacterial strains makes it a candidate for addressing public health concerns related to antibiotic resistance.

Case Studies

Several studies illustrate the potential applications of this compound:

  • Inhibition of Cancer Cell Proliferation :
    • A study demonstrated that treatment with this compound resulted in significant reduction in cell viability in various cancer cell lines, attributed to its action on PI3K pathways .
  • Antimicrobial Efficacy :
    • Research highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, showcasing its potential as an alternative treatment option for bacterial infections.
  • Mechanistic Studies :
    • Investigations into the interaction between this compound and DNA polymerases revealed insights into its mechanism of action, contributing to understanding how it can be optimized for therapeutic use .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorInhibition of cell proliferation
AntimicrobialEffective against resistant bacterial strains
Enzyme InhibitionInteraction with DNA/RNA polymerases

Mechanism of Action

The mechanism of action of 2-Methyl-7-nitroquinolin-4(1H)-one involves its interaction with specific molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key structural distinctions between 2-Methyl-7-nitroquinolin-4(1H)-one and related quinolinone/quinazolinone derivatives are summarized below:

Compound Name Core Structure Substituents (Positions) Key Structural Features
This compound Quinolinone -CH₃ (2), -NO₂ (7) Fully aromatic, electron-withdrawing NO₂
7-Amino-1-ethyl-2-methylquinolin-4(1H)-one Quinolinone -CH₃ (2), -NH₂ (7), -C₂H₅ (1) Electron-donating NH₂, N-ethyl substitution
7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one Dihydroquinolinone -Cl (7), -F (6), cyclopropyl (1) Partially saturated ring, halogenated
MHY2251 [2,3-dihydroquinazolin-4(1H)-one derivative] Quinazolinone Benzo[d][1,3]dioxol-5-yl (2) Two nitrogen atoms in core, bicyclic substituent

Key Observations :

  • Substituent Effects: The nitro group in this compound is strongly electron-withdrawing, contrasting with the electron-donating amino group in its 7-amino analog . This difference impacts reactivity in substitution reactions and interactions with biological targets.
  • N-Substitution : The 1-ethyl group in and -cyclopropyl in may enhance lipophilicity and steric hindrance compared to the unsubstituted 1H-form in the target compound.

Physicochemical Properties

Limited data are available for the target compound, but inferences can be drawn from analogs:

  • Molecular Weight: Estimated at 220.18 g/mol (C₁₀H₈N₂O₃), compared to 202.25 g/mol for the 7-amino analog .
  • Solubility: Nitro groups generally reduce aqueous solubility, whereas amino groups improve it. The 7-nitro derivative is likely less soluble than its 7-amino counterpart.
  • Stability : Nitro groups may confer oxidative stability but could pose challenges in reductive environments.

Biological Activity

2-Methyl-7-nitroquinolin-4(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and infectious disease treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Research indicates that this compound exerts its biological effects through several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : This compound has been shown to induce oxidative stress in cells, leading to increased ROS production. This mechanism is crucial for its cytotoxic effects against cancer cells .
  • Inhibition of Enzymatic Activity : It has been suggested that this compound may inhibit specific enzymes involved in tumor progression and metastasis, such as NAD(P)H:quinone oxidoreductase (NQO1), which plays a role in cellular defense against oxidative damage .

Antitumor Activity

Several studies have evaluated the antitumor activity of this compound against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)20.1ROS generation and tubulin interference
KB-V1 (Cervical)14Induction of endoplasmic reticulum stress
HCT-116 (Colon)10.5Inhibition of NQO1 activity

The compound exhibits selective cytotoxicity, particularly in cancer cells expressing NQO1, suggesting a targeted therapeutic potential.

Antiviral Activity

Recent investigations have also highlighted the antiviral properties of this compound. It has shown promising activity against various viral strains, including those responsible for respiratory infections. The compound's ability to inhibit viral replication while maintaining low cytotoxicity is noteworthy:

Virus Inhibition (%) Cytotoxicity (CC50)
H5N1 Influenza91.2>79.3
COVID-19TBDTBD

Further research is warranted to explore its full antiviral potential and mechanisms.

Case Studies

A notable case study involved the application of this compound in combination with other chemotherapeutic agents. This combination therapy demonstrated enhanced efficacy against resistant cancer cell lines, indicating that this compound could serve as an adjuvant in cancer treatment protocols.

Q & A

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in nitroquinolinone derivatives?

  • Methodological Answer : Perform systematic substitutions (e.g., methyl, nitro, or halogen groups) and evaluate bioactivity via in vitro assays (e.g., MTT for cytotoxicity). Compare results with computational models (docking studies) to identify key pharmacophores. For example, bulky substituents on the quinoline ring may enhance binding to target enzymes like SIRT1 .

Q. How do intermolecular interactions influence the crystallographic packing and solubility of nitroquinolinones?

  • Methodological Answer : Analyze XRD data to identify non-covalent interactions (e.g., π-π stacking with centroid distances of ~3.94 Å or hydrogen-bonded dimers). Solubility can be predicted using Hansen solubility parameters, with polar solvents like methanol/water mixtures recommended for recrystallization .

Q. What advanced techniques validate mechanistic hypotheses in nitroquinolinone-mediated apoptosis or antimicrobial activity?

  • Methodological Answer : Use flow cytometry for apoptosis detection (Annexin V/PI staining) and enzyme inhibition assays (e.g., SIRT1 activity measured via fluorometric substrates). For antimicrobial studies, combine MIC assays with time-kill kinetics and resistance gene profiling .

Methodological Considerations

Q. How can researchers address challenges in scaling up synthesis while maintaining regioselectivity?

  • Answer : Optimize catalyst loading (e.g., 20 mol% InCl₃) and solvent systems in flow reactors to enhance reproducibility. Compare batch vs. continuous processes using Design of Experiments (DoE) to minimize byproducts .

Q. What are the best practices for reconciling spectroscopic data with crystallographic findings?

  • Answer : Cross-validate NMR chemical shifts with XRD-derived torsion angles. For example, planar quinoline rings in XRD should correlate with deshielded aromatic protons in NMR .

Q. How should stability studies be designed to account for reactive intermediates in nitroquinolinone synthesis?

  • Answer : Use in-situ FTIR or Raman spectroscopy to monitor intermediates (e.g., nitroso or amine derivatives). Stability protocols should include inert atmospheres to prevent oxidation .

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